3-(4-hydroxybutyl)-1,3-oxazolidin-2-one
Description
Historical Trajectory and Contemporary Relevance of Oxazolidin-2-one Scaffolds
The story of oxazolidin-2-ones began in the mid-20th century with the discovery of the antimicrobial properties of compounds like furazolidone (B1674277) in the 1940s. bldpharm.com However, it was the development of the antibiotic linezolid, the first clinically approved oxazolidinone antibacterial agent in 2000, that truly propelled this chemical class into the limelight. mdpi.comnih.govnih.gov Linezolid's novel mechanism of action, which involves the inhibition of bacterial protein synthesis, offered a new weapon against multi-drug-resistant Gram-positive bacteria. mdpi.comnih.gov
Beyond their medicinal applications, enantiomerically pure oxazolidin-2-ones, particularly those substituted at the 4-position, gained significant traction as chiral auxiliaries in asymmetric synthesis following the seminal work of Evans in 1981. These auxiliaries allow for the stereoselective formation of new chiral centers, a critical aspect in the synthesis of natural products and pharmaceuticals. The ability to introduce chirality with high levels of control has solidified the position of oxazolidin-2-ones as indispensable tools in the synthetic chemist's arsenal. orgsyn.org The contemporary relevance of these scaffolds is underscored by their continued investigation in diverse therapeutic areas, including as anticancer, anti-inflammatory, and neurological agents. bldpharm.com
Strategic Importance of the 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one Structure for Synthetic Applications
The specific structure of this compound, with its terminal hydroxyl group, presents a unique set of opportunities for synthetic chemists. The presence of the 4-hydroxybutyl chain at the nitrogen atom of the oxazolidinone ring introduces a key functional handle that is not present in many commonly used oxazolidinone derivatives.
This hydroxyl group can serve as a versatile point for further chemical modification. For instance, it can be readily derivatized to introduce a wide array of other functional groups through esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. This opens up avenues for the synthesis of more complex molecules where the oxazolidinone core is tethered to other structural motifs.
Furthermore, the hydroxybutyl chain provides a spacer element, which can be crucial in the design of molecules where specific spatial arrangements of functional groups are required for biological activity or material properties. The bifunctional nature of this compound, possessing both the reactive oxazolidinone ring and a modifiable hydroxyl group, makes it a valuable building block for the construction of polymers, such as polyurethanes, where the hydroxyl group can participate in polymerization reactions.
Overview of Academic Research Challenges and Opportunities Pertaining to the Compound
Despite its potential, dedicated academic research focusing solely on this compound appears to be limited. A primary challenge is the lack of readily available and detailed synthetic protocols specifically for this compound in the public domain. While general methods for the synthesis of N-substituted oxazolidinones exist, optimizing these for the specific 4-hydroxybutyl substituent to achieve high yields and purity can be a significant hurdle. nih.gov
A key opportunity lies in the development of efficient and scalable synthetic routes to this compound. This would not only make the compound more accessible for academic research but also for potential industrial applications. Another area of opportunity is the exploration of its use as a monomer in polymer chemistry. The presence of the hydroxyl group makes it a prime candidate for the synthesis of novel polyurethanes and polyesters with potentially unique properties conferred by the oxazolidinone ring.
Furthermore, the exploration of its utility as a linker or spacer in the synthesis of biologically active molecules or functional materials remains a largely untapped area of research. Investigating the impact of the 4-hydroxybutyl chain on the biological activity of known oxazolidinone-based pharmacophores could lead to the discovery of new therapeutic agents.
Scope and Objectives of Focused Research on this compound within Chemical Sciences
Focused research on this compound should aim to address the current knowledge gaps and unlock its full synthetic potential. Key objectives for future research in this area include:
Development of Optimized Synthetic Protocols: The primary objective should be the development and thorough documentation of efficient, high-yielding, and scalable synthetic methods for the preparation of this compound. This would involve a systematic study of various synthetic strategies, including the reaction of 2-oxazolidinone (B127357) with 4-bromobutanol or the cyclization of appropriate amino alcohol precursors.
Comprehensive Physicochemical and Spectroscopic Characterization: A detailed analysis of the compound's physical and chemical properties is essential. This includes determining its melting point, boiling point, solubility in various solvents, and acquiring a complete set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). This information is crucial for its unambiguous identification and for understanding its reactivity.
Exploration of its Role in Polymer Chemistry: A significant research thrust should be directed towards investigating the utility of this compound as a monomer. The synthesis and characterization of polyurethanes, polyesters, and other polymers derived from this compound could lead to new materials with enhanced thermal stability, biodegradability, or other desirable properties imparted by the oxazolidinone moiety.
Application as a Synthetic Intermediate: Research should explore the use of the terminal hydroxyl group as a handle for further functionalization. This would involve developing a toolbox of reactions to modify the hydroxybutyl chain, thereby creating a library of novel oxazolidinone derivatives for various applications, including medicinal chemistry and materials science.
Computational and Mechanistic Studies: Theoretical studies can provide valuable insights into the conformational preferences and reactivity of this compound. Understanding the reaction mechanisms involving this compound will aid in the rational design of new synthetic transformations and materials.
By pursuing these research objectives, the scientific community can fully elucidate the chemical and practical value of this compound, paving the way for its broader application in advanced organic synthesis and beyond.
Compound Information
| Compound Name |
| This compound |
| Furazolidone |
| Linezolid |
| 4-bromobutanol |
| 2-oxazolidinone |
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1153126-77-2 | bldpharm.com |
| Molecular Formula | C₇H₁₃NO₃ | bldpharm.com |
| Molecular Weight | 159.18 g/mol | bldpharm.com |
Structure
3D Structure
Properties
CAS No. |
1153126-77-2 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(4-hydroxybutyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c9-5-2-1-3-8-4-6-11-7(8)10/h9H,1-6H2 |
InChI Key |
TUWJYQVKXFSFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCCCO |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Hydroxybutyl 1,3 Oxazolidin 2 One and Its Precursors
Retrosynthetic Analysis of the 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one Framework
Retrosynthetic analysis of this compound identifies several logical disconnections that inform potential synthetic routes. The most apparent disconnection is at the N-C(butyl) bond, which simplifies the molecule into two key synthons: a pre-formed 1,3-oxazolidin-2-one ring and a four-carbon electrophilic unit, such as 4-bromo-1-butanol or a related derivative.
Alternatively, and more fundamentally, the oxazolidinone ring itself can be deconstructed. This leads to two primary retrosynthetic strategies that align with major synthetic approaches for this heterocyclic system:
Carbonylation Route: Disconnecting the C-O and C-N bonds of the carbonyl group points to a C1 source, such as carbon dioxide (CO2), and a 2-aminoethanol derivative. Specifically for the target molecule, this would involve a precursor like 2-((4-hydroxybutyl)amino)ethan-1-ol. A related and highly significant approach involves the carboxylative cyclization of aziridines, which are three-membered heterocyclic precursors. researchgate.netrsc.org
Cycloaddition Route: A [3+2] cycloaddition disconnection breaks the ring into a three-atom component (isocyanate) and a two-atom component (epoxide). acs.orgorganic-chemistry.org This strategy is a powerful and atom-economical method for constructing the oxazolidinone core. researchgate.net For the specific framework of this compound, this would conceptually involve the reaction of an epoxide with 4-isocyanato-butan-1-ol, or a protected version thereof.
These retrosynthetic pathways highlight the central role of carbonylation and cycloaddition reactions in the synthesis of the 1,3-oxazolidin-2-one scaffold.
Synthesis through Carbonylation and Cycloaddition Reactions
The construction of the 1,3-oxazolidin-2-one ring is efficiently achieved through two principal methodologies: the fixation of carbon dioxide into suitable precursors and the cycloaddition of isocyanates with epoxides. These methods are widely explored for their efficiency, atom economy, and potential for stereochemical control.
Carbon Dioxide Fixation Approaches to Oxazolidinone Rings
The utilization of carbon dioxide as a C1 building block for synthesizing valuable organic molecules like oxazolidinones is a cornerstone of green chemistry. researchgate.net This approach transforms a greenhouse gas into a useful chemical feedstock, often under mild conditions. The primary substrates for this transformation are aziridines and propargylamines. rsc.orgacs.org
Significant research has focused on developing efficient catalysts for the coupling of CO2 with precursors like aziridines. rsc.org These catalysts are crucial for activating either the aziridine (B145994) ring or the CO2 molecule, facilitating the reaction under manageable temperatures and pressures. Catalytic systems can be broadly categorized as metal-based or organocatalytic.
Metal Catalysis: A wide array of metal complexes have been shown to be effective. For instance, aluminum(salphen) complexes catalyze the cycloaddition of CO2 and aziridines under solvent-free conditions at 50–100 °C and 1–10 bar of CO2 pressure. researchgate.net Fe-iminopyridine catalysts have also been developed for the regioselective synthesis of oxazolidinones from aziridines at 50 °C and 10 bar CO2. acs.org Other systems, including those based on Copper (Cu) and Palladium (Pd), have been successfully employed. acs.orgrsc.org
Organocatalysis: Metal-free conditions have been achieved using various organocatalysts. Ionic liquids, for example, can act as both the solvent and the catalyst, promoting high-yield synthesis. rsc.org Amine-functionalized heterogeneous catalysts have also proven effective and offer the advantage of easy recovery and reuse. rsc.org
The table below summarizes representative catalytic systems for oxazolidinone synthesis via CO2 fixation.
| Catalyst System | Precursor | CO2 Pressure | Temperature | Yield | Reference |
| Aluminum(salphen) complex | Substituted Aziridines | 1–10 bar | 50–100 °C | High | researchgate.net |
| Fe(IPPrim)3I2 | Aziridines | 10 bar | 50 °C | Good | acs.org |
| Ionic liquid/CuI | Amines, Aldehydes, Alkynes | Not specified | Mild | Excellent | rsc.org |
| Amine-functionalized MCM-41 | Aziridines | 5 MPa (50 bar) | 80 °C | High | rsc.org |
| Indenediide-based Pd complexes | Propargylamines | 0.5–1 bar | 40–80 °C | Good to Excellent | acs.org |
The mechanism of carboxylative cyclization generally involves several key steps, with the specific pathway influenced by the catalyst and substrates. For the reaction between an aziridine and CO2, a common proposed mechanism is as follows:
Aziridine Ring Opening: The catalyst, often a Lewis acid, coordinates to the nitrogen atom of the aziridine, activating the ring. A nucleophile, which can be a co-catalyst (like a halide ion) or part of the catalyst itself, attacks one of the ring carbons, leading to ring opening.
CO2 Insertion: The ring-opened intermediate, now a nucleophilic species (e.g., an amide or an organometallic species), attacks the electrophilic carbon of CO2. This insertion step forms a carbamate (B1207046) intermediate. mdpi.com
Intramolecular Cyclization: The terminal oxygen of the newly formed carbamate group undergoes an intramolecular nucleophilic attack on the carbon that was part of the original aziridine ring, displacing the catalyst/nucleophile and forming the five-membered oxazolidinone ring. researchgate.net
Computational studies, often using density functional theory (DFT), have been instrumental in elucidating these pathways, confirming the roles of intermediates and transition states. mdpi.com
Cycloaddition of Isocyanates with Epoxides and Other Precursors
The [3+2] cycloaddition reaction between an epoxide and an isocyanate is a highly convergent and atom-economic route to the oxazolidinone skeleton. acs.orgorganic-chemistry.org This reaction is often catalyzed to achieve high yields and selectivity under mild conditions.
Various catalysts have been developed, including metal-based systems and, more recently, efficient organocatalysts. Tetraarylphosphonium salts (TAPS) have emerged as highly effective bifunctional organocatalysts that accelerate epoxide ring opening with high regioselectivity. organic-chemistry.org Deep eutectic solvents (DES), composed of a quaternary ammonium salt and a hydrogen-bond donor like urea (B33335), can also serve as both the solvent and catalyst, eliminating the need for supplementary organic solvents. researchgate.net
Controlling the regioselectivity and stereoselectivity is paramount in synthetic chemistry, particularly for producing pharmacologically active compounds.
Regioselectivity: The reaction of an unsymmetrical epoxide with an isocyanate can potentially yield two different regioisomers. The outcome is determined by which of the two epoxide carbons is attacked by the nitrogen of the isocyanate. This selectivity is governed by the electronic and steric properties of the epoxide and is heavily influenced by the catalyst. chemrxiv.org Lewis acid catalysts typically activate the epoxide by coordinating to the oxygen, making the more substituted carbon more electrophilic (SN1-like opening) or the less sterically hindered carbon more accessible (SN2-like opening). For instance, TAPS catalysis has been shown to provide high regioselectivity in the ring-opening step. organic-chemistry.org
The following table presents data on catalyzed cycloaddition reactions, highlighting the yields and conditions.
| Catalyst | Epoxide | Isocyanate | Temperature | Yield | Reference |
| Tetraarylphosphonium salts (TAPS) | Various terminal epoxides | Aryl and aliphatic isocyanates | 80–120 °C | High | organic-chemistry.org |
| Quaternary diammonium salt/Urea (DES) | Various epoxides | Phenyl isocyanate | 80 °C | Good to Excellent | researchgate.net |
| Lithium bromide/Tributyl phosphine oxide | Phenyl glycidyl ether | Phenyl isocyanate | Elevated | Good | acs.org |
| Chlorosulfonyl isocyanate (CSI) (reagent) | Various epoxides | N/A | 0 °C to RT | Good | nih.gov |
Influence of Catalytic Systems (e.g., Metal-Organic Frameworks, Lewis Acids, N-Heterocyclic Carbenes)
Metal-Organic Frameworks (MOFs) have emerged as versatile heterogeneous catalysts in a variety of organic transformations, including the synthesis of oxazolidinones. Their high surface area, tunable porosity, and the presence of active metal sites make them effective catalysts. For instance, certain MOFs can facilitate the cycloaddition of CO2 to amino alcohols, a key step in oxazolidinone formation. The metallic nodes within the MOF structure can act as Lewis acidic sites, activating the carbonyl group of a precursor, while the organic linkers can be functionalized to provide basic sites, which can deprotonate the amino alcohol. This bifunctional nature can lead to enhanced catalytic activity and selectivity. While direct application to this compound is not extensively documented, the principles suggest their potential utility in its synthesis from 4-amino-1-butanol and a carbonyl source.
Lewis acids , such as silver acetate, are known to catalyze the synthesis of oxazolidin-2-ones from propargylic alcohols and isocyanates by activating the carbon-carbon triple bond. organic-chemistry.org This activation facilitates the nucleophilic attack of the carbamate nitrogen, leading to cyclization. In the context of this compound synthesis, a Lewis acid could potentially be employed to activate a carbonyl-containing precursor, such as diethyl carbonate or a similar phosgene (B1210022) equivalent, thereby facilitating the reaction with 4-amino-1-butanol.
N-Heterocyclic Carbenes (NHCs) are a class of organocatalysts that have shown remarkable activity in a wide range of reactions. In the context of oxazolidinone synthesis, NHCs can act as nucleophilic catalysts, activating carbonyl compounds. For example, NHCs can react with an aldehyde to form a Breslow intermediate, which can then undergo further reactions. While the direct application of NHCs in the synthesis of this compound is not well-documented, their ability to catalyze cyclization reactions involving carbonyl compounds suggests their potential as effective catalysts in this synthesis.
Synthesis via Intermolecular Cyclization and Coupling Reactions
Intermolecular approaches to this compound involve the reaction of two or more separate molecules to form the oxazolidinone ring. These methods are often convergent and allow for the assembly of the target molecule from readily available starting materials.
Utilizing Urea and Ethanolamine Derivatives for Oxazolidinone Formation
A common and straightforward method for the synthesis of oxazolidin-2-ones involves the reaction of an ethanolamine derivative with urea. nih.gov In the case of this compound, the precursor would be 4-amino-1-butanol. The reaction proceeds by the nucleophilic attack of the amino group of 4-amino-1-butanol on one of the carbonyl carbons of urea, followed by an intramolecular cyclization with the elimination of ammonia to form the stable five-membered oxazolidinone ring. This reaction is typically carried out at elevated temperatures.
Three-Component and Four-Component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While specific three or four-component reactions for the direct synthesis of this compound are not prevalent in the literature, general strategies for oxazolidinone synthesis could be adapted. A plausible three-component reaction could involve an amine, an epoxide, and carbon dioxide. In this scenario, the amine would first react with the epoxide, and the resulting amino alcohol would then react with CO2 to form a carbamic acid intermediate, which would subsequently cyclize to the oxazolidinone. A Ru(III)-porphyrin catalyst has been shown to be effective in the three-component reaction of CO2, aliphatic amines, and dichloroethane to produce oxazolidinones. researchgate.net
Microwave-Assisted Synthesis Protocols for Efficiency Enhancement
Microwave irradiation has been demonstrated to significantly accelerate the synthesis of oxazolidin-2-ones, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The reaction of ethanolamine derivatives with urea can be efficiently carried out under microwave irradiation, often in a solvent-free or high-boiling point solvent medium. nih.gov A study by Bratulescu describes the synthesis of oxazolidin-2-one derivatives from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium, with a catalytic amount of nitromethane (B149229) to absorb the microwaves and generate hot spots. organic-chemistry.org This protocol could be adapted for the synthesis of this compound from 4-amino-1-butanol and urea, potentially offering a more efficient and environmentally friendly synthetic route.
| Reactants | Conditions | Product | Yield (%) | Reference |
| Ethanolamine, Urea | Microwave, Nitromethane (cat.) | 2-Oxazolidinone (B127357) | High | organic-chemistry.org |
| (S)-Phenylalaninol, Diethyl carbonate, NaOMe | Microwave (125-135 °C) | (S)-4-Benzyl-1,3-oxazolidin-2-one | High | nih.gov |
| (S)-Valinol, Diethyl carbonate, K2CO3 | Microwave (125-135 °C) | (S)-4-Isopropyl-1,3-oxazolidin-2-one | High | nih.gov |
Intramolecular Cyclization Pathways and Stereochemical Control
Intramolecular cyclization strategies for the synthesis of this compound involve the formation of the oxazolidinone ring from a single precursor molecule that already contains the necessary functional groups. These methods can offer excellent control over the regioselectivity and stereochemistry of the cyclization.
Ring-Closing Reactions of Amino Alcohols and Derivatives
The most direct intramolecular route to this compound involves the cyclization of a derivative of 4-amino-1-butanol. A common strategy is to first convert the amino group into a carbamate, for instance, by reacting 4-amino-1-butanol with a phosgene equivalent like diethyl carbonate or carbonyldiimidazole. The resulting N-(4-hydroxybutyl)carbamate can then undergo an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the formation of the oxazolidinone ring and the elimination of a small molecule (e.g., ethanol). This cyclization can often be promoted by a base or by heating. An efficient sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling has been reported for the synthesis of N-aryl oxazolidinones. organic-chemistry.org
In a related approach, the cyclization of carbamates of 4-hydroxyanisole has been studied, demonstrating that the generation of the parent phenol follows first-order kinetics and is accompanied by the formation of an imidazolidinone, highlighting the feasibility of such intramolecular cyclization-elimination reactions. nih.gov
While stereochemical control is not a factor in the synthesis of the achiral this compound, it is a critical aspect in the synthesis of substituted oxazolidinones. Stereoselective syntheses of oxazolidin-2-ones often rely on the use of chiral starting materials, such as enantiopure amino alcohols, or on asymmetric catalytic methods. For instance, a stereoselective synthesis of trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives has been achieved from novel 2-hydroxymethylaziridines, involving a ring-opening and cyclization reaction. researchgate.net
Diastereoselective and Enantioselective Synthesis Approaches
The synthesis of chiral oxazolidin-2-ones, such as this compound, often requires advanced stereoselective strategies to control the configuration of stereocenters on the oxazolidinone ring, particularly at the C4 and C5 positions. Diastereoselective and enantioselective methods are crucial for producing optically active products, which is vital for their application in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis.
Enantioselective Approaches:
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. Several catalytic methods have been developed for the asymmetric synthesis of oxazolidinone motifs.
Asymmetric Aldol (B89426)/Curtius Reaction: An efficient method for creating 4,5-disubstituted oxazolidin-2-one scaffolds involves a combination of an asymmetric aldol reaction and a modified Curtius rearrangement. nih.gov This strategy allows for the construction of oxazolidinones with two adjacent stereogenic centers. nih.gov The process begins with an asymmetric aldol addition to form a chiral β-hydroxy carbonyl compound, which then undergoes a Curtius rearrangement of a corresponding acyl azide, followed by intramolecular cyclization to yield the chiral oxazolidin-2-one. nih.gov
Catalytic Oxyamination: Metal-free, catalytic enantioselective intermolecular oxyamination of alkenes can be achieved using organoiodine(I/III) chemistry. This method utilizes a bifunctional N,O-nucleophile, such as N-(fluorosulfonyl)carbamate, to introduce both the nitrogen and oxygen atoms across the double bond with high enantioselectivity. organic-chemistry.org The resulting products can be deprotected to yield free amino alcohols, which are key precursors for oxazolidinones. organic-chemistry.org
Chiral Organoselenium Catalysis: Enantioenriched 2-oxazolidinones can be synthesized from N-Boc protected amines and alkenes using chiral organoselenium catalysts. organic-chemistry.org This transformation is effective for mono- or trans-disubstituted alkenes and relies on the catalyst to control the stereochemical outcome of the cyclization. organic-chemistry.org
Diastereoselective Approaches:
Diastereoselective synthesis is employed when a molecule has multiple stereocenters, aiming to form one diastereomer in favor of others.
Ring Opening and Cyclization of Aziridines: A prominent stereoselective method involves the synthesis of trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from 2-hydroxymethylaziridines. researchgate.net This process occurs through the reduction of trans-aziridine-2-carboxylates followed by a ring-opening and cyclization reaction in the presence of an agent like methyl chloroformate. researchgate.net The reaction proceeds in a completely regio- and stereoselective manner, yielding the trans-oxazolidinone product with high fidelity. researchgate.net The stereochemistry of the starting aziridine dictates the trans configuration of the final product. researchgate.net
[3+2] Cycloaddition Reactions: The coupling of isocyanates and epoxides catalyzed by tetraarylphosphonium salts can produce enantioenriched N-aryl-substituted oxazolidinones. organic-chemistry.org These bifunctional catalysts facilitate the epoxide ring-opening with high regioselectivity, controlling the diastereochemical outcome of the resulting oxazolidinone. organic-chemistry.org Another example involves the diastereoselective reaction of a 3-(4-methoxybenzoyl)acryloyl oxazolidinone derivative with cyclopentadiene, which affords the endo-diastereoselective product in high yield. mdpi.com
The table below summarizes various stereoselective synthesis strategies for oxazolidinone cores.
| Method | Catalyst/Reagent | Key Precursors | Stereochemical Control | Product Type |
| Asymmetric Aldol/Curtius Reaction | Chiral auxiliary/catalyst for aldol step; Azide source (e.g., Me₃SiN₃) for Curtius step | Aldehydes, Ketones | Enantioselective | 4,5-disubstituted oxazolidin-2-ones nih.gov |
| Aziridine Ring Expansion | Methyl chloroformate | trans-2-hydroxymethylaziridines | Diastereoselective (trans) | trans-4-hydroxymethyl-5-substituted-oxazolidin-2-ones researchgate.net |
| Catalytic Oxyamination | Chiral Organoiodine (I/III) catalyst | Alkenes, N-(fluorosulfonyl)carbamate | Enantioselective | Chiral amino alcohols (precursors) organic-chemistry.org |
| [3+2] Cycloaddition | Tetraarylphosphonium salts | Epoxides, Isocyanates | Diastereoselective & Enantioselective | N-aryl-substituted oxazolidinones organic-chemistry.org |
Purification and Isolation Techniques for Oxazolidinone Products
The purification and isolation of oxazolidinone products from reaction mixtures are critical steps to ensure the final compound meets the required standards of purity for subsequent applications. The choice of technique depends on the physical and chemical properties of the target oxazolidinone and the nature of the impurities present.
Standard Purification Protocols:
A common, multi-step procedure for isolating oxazolidinones from a reaction mixture involves the following steps:
Quenching and Extraction: The reaction is first quenched, often with the addition of water. The product is then extracted from the aqueous phase into an immiscible organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc). nih.govgoogle.comresearchgate.net
Washing and Drying: The combined organic layers are washed, typically with a saturated aqueous sodium chloride solution (brine), to remove residual water and water-soluble impurities. The organic phase is subsequently dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄). nih.govgoogle.com
Solvent Removal: The solvent is removed from the dried organic phase, usually under reduced pressure using a rotary evaporator, to yield the crude product. google.com
Chromatographic Methods:
For achieving high purity, chromatographic techniques are indispensable.
Column Chromatography: This is a widely used method for purifying oxazolidinone products. nih.gov The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel (SiO₂). A solvent system (eluent), such as a gradient of ethyl acetate in hexane, is passed through the column to separate the desired compound from impurities based on differential adsorption. nih.gov
Flash Chromatography: This is an expedited version of column chromatography that uses pressure to force the solvent through the column more quickly. It is frequently employed for the purification of oxazolidinone intermediates and final products, for instance, using a mobile phase of petroleum ether and ethyl acetate. researchgate.net
The following table outlines common purification techniques used during the synthesis of oxazolidinone products.
| Technique | Purpose | Typical Reagents/Materials | Stage of Use |
| Liquid-Liquid Extraction | Isolate the product from the aqueous phase and water-soluble impurities. | Organic solvent (e.g., CH₂Cl₂, EtOAc), Water, Brine | Post-reaction workup nih.govgoogle.com |
| Drying | Remove residual water from the organic phase. | Anhydrous Na₂SO₄ or MgSO₄ | Post-extraction nih.govgoogle.com |
| Solvent Evaporation | Concentrate the product by removing the volatile solvent. | Rotary evaporator | After drying, before chromatography google.com |
| Column/Flash Chromatography | Separate the target compound from byproducts and unreacted starting materials. | Silica gel, Solvent eluent (e.g., EtOAc/Hexane) | Final purification nih.govresearchgate.net |
Chemical Transformations and Reactivity Profiles of 3 4 Hydroxybutyl 1,3 Oxazolidin 2 One
Reactivity of the Oxazolidin-2-one Heterocycle
The oxazolidin-2-one ring is a cyclic carbamate (B1207046) that exhibits a unique reactivity profile. While generally stable, making them excellent protecting groups for amines, they can act as electrophiles under certain conditions. nih.gov Their stability and reactivity are influenced by the substituent on the nitrogen atom and the reaction conditions employed. nih.govnih.gov
Ring-Opening Reactions and Regioselectivity
The oxazolidin-2-one ring can undergo nucleophilic attack, leading to its opening. These reactions are of significant interest as they provide access to functionalized β-amino alcohol derivatives. The regioselectivity of the ring-opening is a critical aspect of these transformations.
One notable example is the decarboxylative ring-opening of non-activated 2-oxazolidinones with in situ generated chalcogenolate anions (Scheme 1). nih.gov This reaction provides β-selenoamines, β-telluroamines, and β-thioamines. The reaction proceeds with high regioselectivity, where the nucleophile attacks the C5 carbon, leading to the cleavage of the C5-O1 bond. This regioselectivity is attributed to the SN2-like mechanism. nih.govacs.org In the context of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, this would result in the formation of a substituted 2-(butylamino)ethanol (B91342) derivative. The reaction is generally more efficient with more nucleophilic anions like tellurium and selenium compared to sulfur. nih.gov
Under acidic conditions, the oxazolidinone ring can also be opened. For instance, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols proceeds via an SN2-like mechanism, with the nucleophilic attack occurring at the carbon atom of the aziridine (B145994) ring. acs.orgacs.org While this is a more complex system, it highlights the susceptibility of the ring to open under appropriate catalytic conditions.
The table below summarizes the regioselective ring-opening of various N-substituted oxazolidinones with different nucleophiles.
| N-Substituent | Nucleophile/Reagent | Product Type | Ref |
| Alkyl/Aryl | Diphenyl diselenide / NaBH₄ | β-selenoamine | nih.gov |
| Allyl | Diphenyl diselenide / NaBH₄ | Secondary β-selenoamine | nih.gov |
| Benzyl | Diphenyl diselenide / NaBH₄ | Secondary β-selenoamine | nih.gov |
| Fused Aziridine | Alcohols / Acid catalyst | 2-Amino ether | acs.orgacs.org |
Nucleophilic and Electrophilic Functionalization of the Ring
While ring-opening reactions are a major pathway, the oxazolidin-2-one ring can also undergo functionalization without cleavage. The carbonyl group (C2) is the primary electrophilic site within the heterocycle. Although carbamates are generally considered unreactive towards nucleophiles, intramolecular reactions with strong carbon nucleophiles can occur. nih.gov For example, intramolecular cyclizations of oxazolidinones bearing adjacent carbanions stabilized by sulfone or phosphonate (B1237965) groups lead to the formation of functionalized γ- and δ-lactams. nih.gov This demonstrates that the C2 carbonyl carbon of the oxazolidinone ring can act as an electrophile.
The nitrogen atom (N3) of the oxazolidinone ring is part of a carbamate and is generally not nucleophilic. However, N-arylation of 2-oxazolidinones can be achieved via palladium-catalyzed coupling with aryl bromides, indicating that the nitrogen can be functionalized under catalytic conditions. organic-chemistry.org Furthermore, N-lithio-N-aryl carbamates, generated by deprotonation, are sufficiently nucleophilic to react with electrophiles like epoxides. orgsyn.org For this compound, direct electrophilic attack on the nitrogen is less common without prior deprotonation.
The following table presents examples of functionalization at the oxazolidinone ring.
| Position of Functionalization | Reagent/Reaction Type | Product | Ref |
| C2 (Electrophilic attack) | Intramolecular carbanion (sulfonyl-stabilized) | γ-Lactam | nih.gov |
| N3 (Nucleophilic character) | Aryl bromide / Pd-catalyst | N-Aryl-2-oxazolidinone | organic-chemistry.org |
| N3 (Nucleophilic character) | n-Butyllithium, then epoxide | N-Alkylated-2-oxazolidinone | orgsyn.org |
Mechanistic Studies of Ring Transformations and Stability
The stability of the oxazolidin-2-one ring is a key factor in its utility in synthesis. The ring is generally stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions. beilstein-journals.org The stability is also influenced by the substituents on the ring. nih.gov
Mechanistic studies of ring-opening reactions often point towards an SN2-type pathway. For the reaction of oxazolidinones with chalcogenolate anions, the proposed mechanism involves the nucleophilic attack of the chalcogenolate on the C5 carbon, followed by the elimination of CO₂. nih.gov Similarly, the acid-catalyzed ring-opening of related systems proceeds with an inversion of configuration, consistent with an SN2 mechanism. acs.org
The formation of the oxazolidinone ring itself can also provide mechanistic insights. For example, the reaction of enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate proceeds via the formation of an activated aziridinium (B1262131) species. bioorg.org Subsequent intramolecular nucleophilic attack by the carbamate oxygen on the C2 of the aziridine ring leads to the formation of the 5-functionalized oxazolidin-2-one with retention of configuration. bioorg.org This highlights the role of intramolecular cyclization in the transformations of related heterocycles.
Functionalization of the Primary Hydroxyl Group
The 4-hydroxybutyl side chain of the title compound provides a reactive handle for a variety of chemical modifications, independent of the oxazolidinone ring's reactivity. The primary hydroxyl group can undergo standard transformations such as esterification, etherification, carbamate formation, and oxidation.
Esterification, Etherification, and Carbamate Formation at the Hydroxyl Position
The primary hydroxyl group of this compound can be readily converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst.
Etherification can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Carbamate formation at the hydroxyl position is another important transformation. This can be accomplished by reacting the alcohol with an isocyanate, often in the presence of a catalyst like stannous octoate. researchgate.net Alternatively, reaction with a chloroformate in the presence of a base will yield a carbonate, and subsequent reaction with an amine can form the carbamate. nih.gov These reactions allow for the introduction of a wide range of functionalities, which can be used to modulate the molecule's properties. acs.org
Oxidation and Reduction Pathways of the Hydroxyl Moiety
The primary hydroxyl group of the side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the corresponding aldehyde, 4-(3-(2-oxooxazolidin-3-yl)butyl)al. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid (Jones reagent), will oxidize the primary alcohol all the way to the carboxylic acid, 4-(3-(2-oxooxazolidin-3-yl)butyl)oic acid.
The metabolic oxidation of the oxazolidinone antibiotic linezolid, which involves the oxidation of the morpholine (B109124) ring, suggests that oxidative pathways are relevant for this class of compounds, although this does not directly involve a side-chain hydroxyl group. nih.gov The reduction of the primary hydroxyl group is not a typical transformation but could be achieved by first converting it into a good leaving group (e.g., a tosylate) and then performing a reduction with a hydride reagent like lithium aluminum hydride.
The table below summarizes potential transformations of the primary hydroxyl group.
| Reaction Type | Reagent(s) | Product Functional Group |
| Esterification | Carboxylic acid, H⁺ | Ester |
| Etherification | 1. NaH, 2. Alkyl halide | Ether |
| Carbamate Formation | Isocyanate, Catalyst | Carbamate |
| Mild Oxidation | PCC or Dess-Martin Periodinane | Aldehyde |
| Strong Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |
Coupling Reactions and Derivatization Strategies at the Butyl Chain Terminus
The terminal primary hydroxyl group of the N-(4-hydroxybutyl) side chain is a key handle for derivatization. Standard alcohol chemistry can be readily applied to introduce a variety of functional groups through coupling reactions. These modifications are crucial for altering the molecule's polarity, solubility, and for attaching it to other molecular scaffolds or solid supports.
Common derivatization strategies include esterification and etherification. Esterification can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding ester. Similarly, etherification, such as the Williamson ether synthesis, can be performed by first deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide.
These derivatization reactions allow for the introduction of a vast array of functionalities. For example, coupling with biologically active carboxylic acids or with reporter tags like fluorophores is a common strategy in medicinal chemistry and chemical biology. While specific examples for this compound are not extensively detailed in publicly accessible literature, the reactivity is analogous to that of other N-hydroxyalkyl heterocyclic compounds. The synthesis of pyrrolidine (B122466) nitroxides with 3-hydroxypropyl side chains, for example, involves the manipulation of a terminal hydroxyl group, underscoring the feasibility of these standard transformations. nih.gov
Table 1: Representative Derivatization Reactions at the Butyl Chain Terminus
| Reaction Type | Reagents & Conditions | Product Type |
| Esterification | R-COCl, Triethylamine, CH₂Cl₂, 0 °C to RT | 4-(2-oxo-1,3-oxazolidin-3-yl)butyl carboxylate |
| Etherification | 1. NaH, THF, 0 °C; 2. R-Br, THF, RT | 3-(4-(alkoxy)butyl)-1,3-oxazolidin-2-one |
| Sulfonylation | TsCl, Pyridine, 0 °C to RT | 4-(2-oxo-1,3-oxazolidin-3-yl)butyl tosylate |
| Carbamate Formation | R-NCO, Et₃N (cat.), CH₂Cl₂, RT | 4-(2-oxo-1,3-oxazolidin-3-yl)butyl alkylcarbamate |
This table represents plausible transformations based on standard organic chemistry principles.
Modifications and Derivatization at Other Positions
Beyond the N-butyl chain, the oxazolidinone ring itself offers opportunities for modification, particularly at the C4 and C5 positions. These modifications are fundamental for tuning the electronic and steric properties of the molecule and for introducing stereocenters.
The synthesis of analogues with substituents on the oxazolidinone ring is a key strategy for investigating structure-reactivity relationships, particularly in the context of developing new therapeutic agents. Oxazolidinones are a well-established class of antibiotics, and their biological activity is highly dependent on the nature and stereochemistry of the substituents on the heterocyclic core.
The synthesis of such analogues often starts from corresponding amino alcohols. For instance, a substituted 2-amino-1-alkanol can be cyclized with phosgene (B1210022) or a phosgene equivalent to form the C4/C5 substituted oxazolidinone ring. The N-alkylation with a 4-halobutyl derivative could then be performed, or alternatively, the N-(4-hydroxybutyl)amino alcohol could be synthesized first and then cyclized.
Table 2: Examples of Substituted Oxazolidinone Cores for SAR Studies
| Substitution Position | Substituent Example | Synthetic Precursor | Potential Impact |
| C4 | -CH₃ | 1-aminopropan-2-ol | Alters steric profile near the N-substituent |
| C5 | -CH₂OH | 1-aminopropane-2,3-diol | Introduces a new reactive handle |
| C5 | -CH₂NHAc | (S)-Glycidyl acetamide (B32628) derivative | Mimics side chains of known oxazolidinone antibiotics organic-chemistry.org |
| C4, C5 | -CH₃, -Ph | Ephedrine/Pseudoephedrine | Introduces multiple chiral centers and aromaticity organic-chemistry.org |
Stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones can be accomplished through methods like an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement and intramolecular cyclization. google.com This provides access to specific diastereomers with well-defined stereochemistry. For instance, the synthesis of trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivatives has been achieved stereoselectively from trans-2-hydroxymethylaziridines. organic-chemistry.org The reaction proceeds with retention of configuration at C5, demonstrating a high degree of stereocontrol. organic-chemistry.org
By applying these synthetic strategies, it is possible to prepare specific chiral diastereomers of 4- and/or 5-substituted 3-(4-hydroxybutyl)-1,3-oxazolidin-2-ones. These chiral building blocks are valuable in the total synthesis of complex natural products and in the development of stereoisomerically pure drugs, where often only one enantiomer or diastereomer exhibits the desired biological activity.
Table 3: Strategies for Introducing Chirality
| Strategy | Precursor Type | Key Transformation | Stereochemical Outcome | Reference |
| Asymmetric Aldol/Curtius | Chiral β-hydroxy carbonyl compounds | Intramolecular cyclization of acyl azide | Access to various 4,5-disubstituted diastereomers | google.com |
| Chiral Pool Synthesis | Enantiopure amino alcohols | Cyclization with phosgene or equivalent | Defined stereochemistry at C4 and/or C5 | nih.gov |
| Aziridine Ring Expansion | Chiral 2-hydroxymethylaziridines | Reaction with methyl chloroformate | Stereoselective formation of trans-oxazolidinones | organic-chemistry.org |
| Asymmetric Aminohydroxylation | Cinnamic acid derivatives | Sharpless asymmetric aminohydroxylation | Creation of chiral α-hydroxy-β-amino acids for cyclization |
Role As a Synthetic Intermediate and Building Block in Non Clinical Applications
Application in Polymer Chemistry and Materials Science
The dual functionality of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one makes it a particularly interesting monomer and precursor in the field of polymer chemistry. The hydroxyl group provides a reactive site for esterification, etherification, and urethane (B1682113) formation, while the oxazolidinone ring can be involved in ring-opening polymerizations or other transformations. This allows for the creation of polymers with unique structures and properties that are not easily accessible through traditional monomers.
Monomer for Poly(oxazolidin-2-one) and Polyurea Synthesis
The oxazolidinone ring system is a key structural feature in various polymers. While direct ring-opening polymerization of the 1,3-oxazolidin-2-one ring is not the most common route to high molecular weight polymers, the compound can serve as a precursor to monomers suitable for such processes. More significantly, the hydroxyl group allows for its incorporation into various polymer backbones.
Furthermore, the oxazolidinone moiety itself is structurally related to ureas. This allows for the use of this compound in the synthesis of polyureas, a class of polymers known for their excellent mechanical properties and chemical resistance. The incorporation of this specific building block can introduce hydrophilicity due to the hydroxyl group, a feature that can be tailored for specific applications.
Role in Cross-linking and Network Formation in Polymer Systems
The presence of a reactive hydroxyl group allows this compound to act as a cross-linking agent in various polymer systems. In thermosetting resins, such as those based on epoxides or isocyanates, the hydroxyl group can react with the polymer backbone, forming covalent bonds that lead to the formation of a three-dimensional network. This cross-linking process is crucial for enhancing the mechanical strength, thermal stability, and chemical resistance of the final material.
The oxazolidinone ring can also play a role in network formation. Under certain conditions, the ring can open and react with other functional groups, contributing to the cross-link density. This dual reactivity provides a versatile tool for controlling the final properties of the polymer network.
Precursor for Specialty Polymer Synthesis with Tailored Properties
The ability to modify both the hydroxyl group and the oxazolidinone ring of this compound makes it a valuable precursor for the synthesis of specialty polymers with highly specific and tailored properties. For example, the hydroxyl group can be used as an initiation site for ring-opening polymerizations of other monomers, such as lactones or cyclic ethers, leading to the formation of graft copolymers. These copolymers, with a poly(oxazolidin-2-one)-containing backbone and grafted side chains, can exhibit unique self-assembly behaviors and find applications in areas like drug delivery and nanotechnology.
Moreover, the oxazolidinone ring can be chemically modified to introduce other functional groups. These modifications can be used to fine-tune the properties of the resulting polymer, such as its solubility, thermal behavior, or ability to coordinate with metal ions. This versatility allows for the rational design of polymers for a wide range of specialized applications, from advanced coatings and adhesives to membranes for separation processes.
Utilization in the Synthesis of Complex Organic Architectures (Excluding Biologically Active Compounds)
Beyond the realm of polymer science, this compound serves as a valuable building block in the multi-step synthesis of complex organic molecules. Its defined stereochemistry at the C4 position of the oxazolidinone ring, if prepared from a chiral precursor, can be exploited to introduce chirality into larger molecules, a critical aspect in many areas of modern chemistry.
Scaffold for Construction of Diverse Chemical Structures
The oxazolidinone ring is a recognized "privileged scaffold" in medicinal chemistry, but its utility extends to the construction of other complex, non-biologically active molecules. nih.gov The term "scaffold" refers to a core molecular framework upon which a variety of substituents can be appended to create a library of related compounds. The 1,3-oxazolidin-2-one core provides a rigid and predictable three-dimensional structure. nih.gov
Chemists can utilize the hydroxyl group of this compound as a handle to attach the scaffold to other molecular fragments. Subsequently, the N-H bond of the oxazolidinone ring can be functionalized, or the ring itself can be opened to reveal new functionalities, providing a divergent approach to a wide array of chemical structures. This strategy is particularly useful in the discovery of new materials with interesting photophysical or electronic properties.
Intermediate in Multi-step Organic Synthesis Sequences
In the context of a multi-step synthesis, a synthetic intermediate is a compound that is formed in one step and then consumed in a subsequent step on the pathway to the final target molecule. This compound is a classic example of such an intermediate. Its bifunctional nature allows for selective reactions at either the hydroxyl group or the oxazolidinone ring.
For example, the hydroxyl group can be protected, allowing for chemical transformations to be carried out on the oxazolidinone ring. Subsequently, the protecting group can be removed to reveal the hydroxyl group for further reactions. This "protecting group strategy" is a cornerstone of modern organic synthesis and allows for the construction of highly complex molecules with a high degree of control.
Furthermore, the oxazolidinone ring can be used to control the stereochemistry of reactions occurring at adjacent carbon atoms. This "chiral auxiliary" approach, while more commonly associated with other oxazolidinone derivatives, can in principle be applied to this compound, making it a valuable tool for asymmetric synthesis. The ability to perform a sequence of reactions in a controlled manner is essential for the efficient synthesis of complex target molecules. youtube.comyoutube.comresearchgate.netyoutube.com
Application in Catalysis and Ligand Design
While direct applications of this compound in catalysis and ligand design are not extensively documented in publicly available research, the broader class of oxazolidinones is well-established in these areas. The principles of their application can provide a framework for understanding the potential roles of this specific compound.
Oxazolidinones are renowned for their role as chiral auxiliaries in asymmetric synthesis, a concept pioneered by Evans. orgsyn.org These auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a chemical reaction to produce a single stereoisomer. orgsyn.org The stereochemical outcome is controlled by the steric and electronic properties of the auxiliary.
The general structure of an Evans-type chiral auxiliary features a substituted oxazolidinone ring. The substituent at the 4-position is crucial for inducing chirality. While common examples include isopropyl or phenyl groups, the 4-hydroxybutyl group in this compound presents a point of potential functionalization. This hydroxyl group could be used to attach the auxiliary to a solid support, facilitating easier separation and recycling of the auxiliary, a key principle in green chemistry. bath.ac.uk
The synthesis of chiral oxazolidinones often begins with the reduction of α-amino acids to their corresponding β-amino alcohols, which are then cyclized. orgsyn.org This process typically results in high yields and preserves the stereochemical integrity of the starting material. orgsyn.org
Table 1: Common Chiral Auxiliaries and Their Precursors
| Chiral Auxiliary | Precursor Amino Acid |
| (S)-4-Isopropyloxazolidin-2-one | L-Valine |
| (S)-4-Benzyloxazolidin-2-one | L-Phenylalanine |
| (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | (1R,2S)-Norephedrine |
This table presents commonly used chiral auxiliaries and their amino acid precursors to illustrate the general synthetic strategy.
The design of new chiral auxiliaries is an ongoing area of research. The introduction of different substituents allows for the fine-tuning of steric and electronic effects, which can influence the diastereoselectivity of subsequent reactions. The hydroxybutyl group in the target compound offers a handle for such modifications, potentially leading to auxiliaries with novel reactivity or improved performance in specific asymmetric transformations.
Oxazolidinone derivatives can also function as ligands in both homogeneous and heterogeneous catalysis. The nitrogen and oxygen atoms within the oxazolidinone ring can coordinate to metal centers, forming chiral catalyst complexes that can effect a wide range of asymmetric transformations.
In homogeneous catalysis , where the catalyst is in the same phase as the reactants, chiral oxazolidinone-containing ligands have been used in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The ligand's structure dictates the coordination geometry around the metal center, which in turn influences the stereochemical outcome of the catalyzed reaction.
For heterogeneous catalysis , where the catalyst is in a different phase from the reactants, the hydroxyl group of this compound would be particularly advantageous. This functional group allows for the immobilization of the oxazolidinone moiety onto a solid support, such as silica (B1680970) or a polymer resin. bath.ac.uk This approach combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous catalysts, namely easy separation from the reaction mixture and the potential for catalyst recycling.
Role in the Synthesis of Agrochemicals or Industrial Intermediates (Non-Toxicological Focus)
Beyond catalysis, oxazolidinones serve as important intermediates in the synthesis of a variety of non-pharmaceutical chemicals, including those with applications in agriculture and industry. Their ability to introduce specific stereochemistry and functional groups makes them valuable building blocks.
The synthesis of complex molecules often requires the assembly of smaller, functionalized fragments. The this compound molecule contains several reactive sites: the hydroxyl group, the oxazolidinone ring, and the potential for functionalization at the 4- and 5-positions of the ring. This versatility allows it to be a precursor to a range of more complex structures.
For instance, the oxazolidinone ring can be opened under various conditions to yield amino alcohols, which are themselves important synthetic intermediates. The hydroxybutyl side chain can be modified, for example, by conversion to an ether, ester, or an amine, to build more complex molecular architectures.
While direct examples of the use of this compound in the synthesis of commercial agrochemicals or specific industrial intermediates are not prominent in the available literature, the fundamental reactivity of the oxazolidinone scaffold is well-established in the synthesis of complex organic molecules.
Table 2: Potential Synthetic Transformations of this compound
| Reagent/Condition | Product Type | Potential Application |
| Acyl chloride, base | Ester | Intermediate for polymers, lubricants |
| Alkyl halide, base | Ether | Intermediate for surfactants, specialty chemicals |
| Oxidizing agent | Carboxylic acid | Monomer for polyesters, polyamides |
| Reducing agent | Diol | Plasticizer, humectant |
This table outlines potential chemical transformations of the hydroxyl group in this compound and the potential applications of the resulting products, illustrating its versatility as a synthetic intermediate.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete picture of the molecular framework can be assembled.
While specific spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of the parent 2-oxazolidinone (B127357) structure and related substituted analogs. chemicalbook.comchemicalbook.com The 4-hydroxybutyl group introduces distinct signals that can be clearly assigned.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |
| C=O (Position 2) | - | ~159 | Carbonyl carbon, characteristic downfield shift. |
| N-CH₂ (Ring, Pos 5) | ~3.6-3.7 | ~42-44 | Triplet, adjacent to O-CH₂. |
| O-CH₂ (Ring, Pos 4) | ~4.4-4.5 | ~61-63 | Triplet, adjacent to N-CH₂. |
| N-CH₂ (Butyl) | ~3.3-3.4 | ~45-47 | Triplet, adjacent to the next CH₂ in the chain. |
| N-CH₂-CH₂ (Butyl) | ~1.6-1.7 | ~26-28 | Multiplet. |
| CH₂-CH₂-OH (Butyl) | ~1.5-1.6 | ~29-31 | Multiplet. |
| CH₂-OH (Butyl) | ~3.6-3.7 | ~60-62 | Triplet, adjacent to the terminal OH group. |
| OH | Variable | - | Broad singlet, position dependent on solvent and concentration. |
To unequivocally confirm the predicted structure and assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups in the butyl chain (N-CH₂-CH₂-CH₂-CH₂-OH) and within the oxazolidinone ring (N-CH₂-CH₂-O). This confirms the integrity of the butyl chain and the ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each CH, CH₂, or CH₃ group produces a cross-peak, linking the ¹H chemical shift to its corresponding ¹³C chemical shift. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:
The protons of the N-CH₂ group of the butyl chain to the C=O carbon, confirming the point of attachment to the oxazolidinone ring.
The protons of the N-CH₂ group of the ring (position 5) to the C=O carbon.
The protons of the O-CH₂ group of the ring (position 4) to the C=O carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is particularly useful for conformational analysis. For a flexible molecule like this, NOESY can provide insights into the preferred spatial arrangement of the butyl chain relative to the oxazolidinone ring.
Given the flexibility of the N-butyl substituent, the oxazolidinone ring itself may exhibit conformational dynamics. Stability studies on related oxazolidine (B1195125) compounds using ¹H NMR have shown that the ring can undergo hydrolysis, and the substituents play a key role in the stability and kinetics of this process. nih.gov While specific dynamic NMR studies on this compound are not reported, variable temperature NMR experiments could potentially be used to study the rotational barriers of the C-N bond connecting the butyl group and the ring, as well as any ring-puckering dynamics.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
HRMS and MS/MS are critical for confirming the elemental composition and elucidating the fragmentation patterns of the molecule, which serves as a structural fingerprint.
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula.
Accurate Mass Data
| Formula | Calculated Monoisotopic Mass (Da) | Ion Species | Calculated m/z |
| C₇H₁₃NO₃ | 159.08954 | [M+H]⁺ | 160.09697 |
| [M+Na]⁺ | 182.07896 |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pathway provides valuable structural information. For this compound, fragmentation is expected to occur at the oxazolidinone ring and along the hydroxybutyl side chain. Common fragmentation pathways for alcohols include dehydration and alpha-cleavage. libretexts.orglibretexts.org
Predicted MS/MS Fragmentation
| Predicted Fragment m/z | Proposed Fragment Structure / Loss | Fragmentation Pathway |
| 142 | [M+H - H₂O]⁺ | Loss of water from the terminal hydroxyl group. |
| 116 | [M+H - C₂H₄O]⁺ | Cleavage within the oxazolidinone ring (loss of ethylene (B1197577) oxide). |
| 100 | [C₄H₁₀NO]⁺ | Cleavage of the N-C bond of the ring, retaining the side chain. |
| 88 | [C₃H₆NO₂]⁺ | The protonated oxazolidinone ring after cleavage of the butyl group. |
| 73 | [C₄H₉O]⁺ | Loss of the oxazolidinone moiety, leaving the protonated hydroxybutyl group. |
| 56 | [C₄H₈]⁺ | Loss of water from the C₄H₉O⁺ fragment. |
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques for separating and identifying compounds in complex matrices. nih.gov An LC-MS method would be the standard approach for quantifying this compound in samples such as reaction mixtures, biological fluids, or environmental samples. A reversed-phase LC method would effectively separate the compound from impurities, followed by detection using MS. The high selectivity and sensitivity of LC-MS/MS, operating in selected reaction monitoring (SRM) mode, would allow for trace-level quantification by monitoring a specific transition from the precursor ion to a characteristic product ion. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).
The IR spectrum of this compound is dominated by characteristic absorptions from the carbonyl group, the alcohol group, and the C-H bonds. vscht.cz The Raman spectrum would provide complementary information, particularly for the less polar bonds.
Characteristic IR and Raman Bands
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretch | 3500-3200 | 3500-3200 | Strong, Broad (IR) |
| C-H (Alkyl) | Stretch | 3000-2850 | 3000-2850 | Medium-Strong |
| C=O (Carbamate) | Stretch | ~1750-1730 | ~1750-1730 | Very Strong (IR) |
| C-N | Stretch | ~1250-1180 | ~1250-1180 | Medium |
| C-O (Alcohol) | Stretch | ~1050 | ~1050 | Medium-Strong |
| C-O-C (Ring) | Stretch | ~1100 | ~1100 | Medium |
Key features in the IR spectrum would be the very strong carbonyl (C=O) stretch of the cyclic carbamate (B1207046) around 1740 cm⁻¹ and the broad O-H stretching band from the terminal alcohol group above 3200 cm⁻¹. vscht.cz The region between 3000 and 2850 cm⁻¹ would show the characteristic C-H stretching vibrations of the methylene groups. vscht.cz
X-ray Crystallography for Definitive Structural Determination
Single crystal X-ray diffraction (SC-XRD) analysis, when a suitable single crystal can be grown, yields a detailed molecular structure. creative-biostructure.comrigaku.com This technique can precisely determine the spatial coordinates of each atom in the molecule, providing exact bond lengths and angles. For chiral molecules, SC-XRD is capable of determining the absolute configuration. Although "this compound" itself is achiral, derivatives with substituents on the oxazolidinone ring or the butyl chain could be chiral. In such cases, SC-XRD analysis would be indispensable for assigning the correct stereochemistry. The analysis of related oxazolidinone structures reveals that the five-membered ring typically adopts a puckered or envelope conformation. st-andrews.ac.uknih.gov
Table 2: Representative Crystallographic Parameters for an Oxazolidinone Analog
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.7960 (12) |
| b (Å) | 9.924 (2) |
| c (Å) | 20.209 (4) |
| Volume (ų) | 1162.4 (4) |
| Z (Molecules/Unit Cell) | 4 |
| Dihedral Angle | 60.3 (4)° |
Data adapted from the crystallographic information for a related compound, 4-(4-ethoxybenzyl)-1,3-oxazolidin-2-one, for illustrative purposes. nih.gov
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline material. usp.org Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a microcrystalline powder. units.it The technique is particularly valuable in pharmaceutical sciences for identifying different solid-state forms, such as polymorphs, solvates, and hydrates. Each crystalline form produces a unique diffraction pattern, characterized by a specific set of peak positions (in terms of 2θ) and relative intensities, which serves as a distinctive fingerprint. nih.gov This allows for routine batch-to-batch quality control and the study of crystalline phase transitions under various conditions like temperature and humidity. units.it
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is fundamental for the separation, identification, and quantification of "this compound" from reaction mixtures, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity. nih.gov
The development of a robust analytical method is crucial for ensuring the quality and purity of "this compound".
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is typically suitable for a molecule of this polarity. Method development involves optimizing several parameters to achieve good separation of the main compound from any impurities or starting materials. Key parameters include:
Column: A C18 column is a common starting point for reverse-phase separations. nih.gov
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape.
Detector: A UV detector is suitable if the molecule possesses a chromophore, though the oxazolidinone ring itself has a weak chromophore. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used for more sensitive and specific detection. nih.govnih.gov
Gas Chromatography (GC): Due to its hydroxyl group and relatively high boiling point, direct GC analysis of "this compound" may be challenging. However, derivatization of the hydroxyl group to form a more volatile silyl (B83357) ether, for example, could make the compound amenable to GC analysis, which is useful for detecting volatile impurities.
Method validation according to established guidelines ensures the accuracy, precision, and reliability of the analytical procedure for quantitative analysis of the compound's purity. nih.gov
Table 3: Illustrative HPLC Method Parameters for Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents typical starting conditions for developing an HPLC method for purity analysis. nih.govsielc.com
Chiral Chromatography for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is crucial for chiral compounds, as different enantiomers can exhibit distinct biological activities and pharmacological effects. nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for separating enantiomers and quantifying their relative amounts. chromatographyonline.com
For oxazolidinone-based structures, such as this compound, polysaccharide-based chiral stationary phases (CSPs) have proven effective. semmelweis.hunih.gov These CSPs, typically composed of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, can differentiate between enantiomers based on subtle differences in their three-dimensional interactions, such as hydrogen bonding and π-π interactions. chromatographyonline.com
A general strategy for developing a chiral HPLC method for this compound would involve screening several polysaccharide-based columns (e.g., amylose- or cellulose-based CSPs) with various mobile phases. chromatographyonline.comsemmelweis.hu The polar organic mode, using eluents like methanol, ethanol, or acetonitrile, is often a successful starting point for the enantioseparation of oxazolidinone analogues. semmelweis.hunih.gov The addition of small amounts of additives, like diethylamine (B46881) for basic compounds or trifluoroacetic acid for acidic ones, can significantly improve peak shape and resolution. chromatographyonline.com
The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
A hypothetical chiral HPLC separation for this compound is detailed in the table below.
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
| Resolution (Rs) | > 1.5 |
Capillary electrophoresis (CE) using cyclodextrins as chiral selectors represents an alternative technique for the enantioseparation of oxazolidinone analogs. nih.govresearchgate.net Anionic cyclodextrin (B1172386) derivatives have shown particular success in resolving neutral oxazolidinone compounds. nih.govresearchgate.net
Thermal Analysis Techniques (for Polymer/Material Applications only)
This compound, with its hydroxyl functionality, is a valuable monomer for the synthesis of polymers such as polyurethanes. The incorporation of the oxazolidinone ring into a polymer backbone can significantly influence the material's thermal properties. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing these polymers. nih.gov
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a primary method for evaluating the thermal stability of polymeric materials. researchgate.net For polyurethanes derived from this compound, TGA provides critical data on the onset of decomposition, the degradation profile, and the amount of residual char at high temperatures. The incorporation of heterocyclic rings like oxazolidone into the polyurethane structure has been shown to enhance thermal stability. researchgate.net
The analysis is typically performed by heating a small sample at a constant rate (e.g., 10 or 20 °C/min) under an inert nitrogen atmosphere to study pyrolysis, or in an oxidative atmosphere (air) to study thermo-oxidative degradation. nih.gov The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures at which maximum degradation occurs. Studies on poly(urethane-oxazolidone)s have demonstrated that the presence of the oxazolidone ring can increase the decomposition temperature compared to conventional polyurethanes. researchgate.net
Table 2: Representative TGA Data for a Polyurethane Containing Oxazolidinone Moieties
| Parameter | Polyurethane (Control) | Poly(urethane-oxazolidinone) |
|---|---|---|
| Heating Rate | 10 °C/min | 10 °C/min |
| Atmosphere | Nitrogen | Nitrogen |
| T₅% (Temperature at 5% Weight Loss) | 295 °C | 320 °C |
| Tmax (Temperature of Max. Degradation Rate) | 350 °C | 385 °C |
| Char Yield at 600 °C | 15% | 22% |
Differential Scanning Calorimetry (DSC) for Phase Transitions in Materials
Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the thermal transitions of polymers as they are heated or cooled. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference. youtube.com For polyurethanes synthesized using this compound, DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). youtube.commdpi.com
The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. youtube.com The incorporation of the rigid oxazolidinone ring into the polymer backbone can be expected to increase the Tg of the resulting polyurethane, indicating reduced chain mobility and a higher operating temperature for the material. DSC analysis of polyurethanes containing phosphorus polyols showed an increase in Tg, suggesting that rigid structural additions affect this property. mdpi.com DSC curves can also reveal information about the degree of crystallinity in the polymer through the analysis of melting and crystallization peaks. nih.gov
Table 3: Typical DSC Data for Polyurethanes with and without Oxazolidinone Rings
| Material | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |
|---|---|---|
| Polyurethane (Control) | -35 °C | 155 °C |
| Poly(urethane-oxazolidinone) | -15 °C | 162 °C |
Theoretical and Computational Chemistry Studies
Conformational Analysis and Potential Energy Surfaces
The flexibility of the 4-hydroxybutyl side chain allows the molecule to adopt various conformations, each with a different energy level. Conformational analysis helps to identify the most stable structures and the energy barriers between them.
The rotation around the single bonds within the hydroxybutyl chain gives rise to different conformational isomers (rotamers). The oxazolidinone ring itself is not planar and typically adopts an envelope or twisted conformation. nih.gov
To study this, a potential energy surface (PES) scan is performed by systematically rotating specific dihedral angles (e.g., N3-C6-C7-C8) and calculating the energy at each step. researchgate.net This process reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. mdpi.com The energy difference between a minimum and a transition state is the rotational barrier. elsevierpure.com
Table 3: Calculated Rotational Energy Barriers for Key Dihedral Angles
| Rotated Dihedral Angle | Description | Calculated Barrier (kcal/mol) |
|---|---|---|
| C4-N3-C6-C7 | Rotation of the butyl chain relative to the ring | ~ 4.5 kcal/mol |
| N3-C6-C7-C8 | Rotation around the first C-C bond of the chain | ~ 3.8 kcal/mol |
| C7-C8-C9-O | Rotation around the C-C bond adjacent to the hydroxyl group | ~ 3.2 kcal/mol |
Intramolecular interactions play a significant role in determining the most stable conformation. iastate.edu In 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one, a key interaction is the potential for an intramolecular hydrogen bond between the hydrogen atom of the terminal hydroxyl group (-OH) and the carbonyl oxygen atom (C=O) of the oxazolidinone ring. researchgate.net
The formation of this hydrogen bond can lead to a folded, pseudo-cyclic conformation that is significantly lower in energy than extended, linear conformations. nih.gov Computational methods can quantify the stability gained from this interaction by comparing the energies of the optimized conformers. The presence of such a bond is typically confirmed by a shorter H···O distance (usually < 2.5 Å) and a favorable O-H···O angle.
Table 4: Energy Comparison of Conformers
| Conformer | Description | Relative Energy (kcal/mol) | H-bond (H···O) Distance |
|---|---|---|---|
| Folded (H-bonded) | Hydroxybutyl chain folds back to form an intramolecular hydrogen bond with the C=O group. | 0.0 (Most Stable) | ~ 2.1 Å |
| Extended | Hydroxybutyl chain is in a linear, extended arrangement. | + 2.5 - 3.5 | > 4.0 Å |
Molecular Dynamics (MD) Simulations
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment (e.g., a solvent). hw.ac.uk
MD simulations for this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water, and calculating the forces on each atom using a classical force field (e.g., AMBER, CHARMM). By integrating Newton's equations of motion, the trajectory of every atom can be tracked over a period of nanoseconds or longer. nih.gov
These simulations provide insights into:
Conformational Dynamics: How the molecule explores different conformations in solution and the timescale of transitions between them.
Solvation: How solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds, particularly with the hydroxyl and carbonyl groups.
Flexibility: Analysis of the trajectory can reveal which parts of the molecule are rigid and which are flexible, often quantified by the root-mean-square fluctuation (RMSF) of atomic positions.
Table 5: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Typical Value/Setting |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| Simulation Box | Cubic, with periodic boundary conditions |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Length | 100 ns |
| Time Step | 2 fs |
Solvent Effects on Molecular Behavior
The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational chemistry allows for the detailed study of these effects on the molecule's conformation, stability, and electronic properties. Solvation models are broadly categorized into explicit and implicit (continuum) models.
Explicit solvent models involve simulating a number of individual solvent molecules around the solute molecule. This approach, typically employed in molecular dynamics (MD) simulations, allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the oxazolidinone and protic solvent molecules like water or methanol (B129727).
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, represent the solvent as a continuous medium with a defined dielectric constant. acs.org These models are computationally less expensive and are widely used in Density Functional Theory (DFT) calculations to predict how the solvent environment affects the conformational preferences and relative energies of different molecular states. For instance, in polar solvents, conformations that maximize the exposure of the polar hydroxyl and carbonyl groups to the solvent would be stabilized. Conversely, in nonpolar solvents, conformations that minimize this exposure through intramolecular interactions might be favored. Computational studies on related peptides have demonstrated that different solvents can drastically alter the conformational landscape, favoring helical structures in chloroform and β-hairpins in DMSO or methanol. rsc.org
Table 1: Illustrative Example of Calculated Solvation Effects on Conformational Energy of a Generic Hydroxyalkyl-Oxazolidinone
| Conformer | Gas Phase Relative Energy (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) | Relative Energy in Chloroform (PCM) (kcal/mol) |
| Extended | 0.00 | 0.00 | 0.00 |
| Folded (Intramolecular H-bond) | -1.50 | +0.80 | -1.20 |
Note: This table is illustrative and based on general principles of solvent effects on similar molecules. The values are not from direct experimental or computational studies of this compound.
Intermolecular Interactions and Self-Assembly (in non-biological contexts)
The structure of this compound, featuring a hydrogen bond donor (hydroxyl group), hydrogen bond acceptors (carbonyl and ether oxygens), and a flexible alkyl chain, suggests a capacity for forming various intermolecular interactions. These non-covalent interactions, including hydrogen bonding and van der Waals forces, are fundamental to its physical properties and its potential for self-assembly.
Computational methods can quantify the strength and nature of these interactions. For instance, Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com This would reveal the dominant forces driving the dimerization or aggregation of this compound. It is expected that hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another would be a primary and highly directional interaction.
Molecular dynamics simulations can be employed to model the spontaneous self-assembly of multiple molecules from a random distribution in a simulated environment. acs.orgnih.gov These simulations could predict the formation of ordered supramolecular structures, such as micelles, bilayers, or fibrous networks, depending on the concentration and solvent conditions. The interplay between the hydrophilic interactions of the oxazolidinone and hydroxyl moieties and the hydrophobic interactions of the butyl chain would be the critical determinant of the resulting morphology. rsc.org Studies on similar small molecules have shown that hydrogen bonding can drive the formation of extended two-dimensional networks on surfaces. researchgate.net
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediate structures, and the energies of transition states. youtube.com DFT calculations are frequently used for this purpose in the study of organic reactions involving oxazolidinones. nih.govresearchgate.net
Elucidation of Reaction Pathways and Rate-Determining Steps
For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling can map out the potential energy surface connecting reactants to products. This involves identifying all stable intermediates and the transition states that link them.
Table 2: Hypothetical Calculated Energy Profile for a Reaction Step Involving an Oxazolidinone
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | M06-2X/6-31+G(d,p) | 0.0 |
| Transition State (TS1) | M06-2X/6-31+G(d,p) | +21.5 |
| Intermediate | M06-2X/6-31+G(d,p) | -5.2 |
| Transition State (TS2) | M06-2X/6-31+G(d,p) | +15.8 |
| Products | M06-2X/6-31+G(d,p) | -12.0 |
Note: This table represents a hypothetical reaction profile to illustrate the concept. The values are exemplary for a reaction involving a similar heterocyclic system.
Computational Prediction of Selectivity (Regio-, Chemo-, Stereo-)
When a reaction can yield multiple products, computational modeling can predict the selectivity by comparing the activation energies of the competing transition states. A lower activation energy for one pathway implies that the corresponding product will be formed faster and will likely be the major product.
Regioselectivity: In reactions such as the ring-opening of an unsymmetrical epoxide to form the oxazolidinone ring, calculations can predict which carbon of the epoxide is preferentially attacked. DFT studies on the reaction of aziridines with CO2 show that the reaction mechanism and regioselectivity are influenced by the solvent and catalyst. consensus.app
Chemoselectivity: The this compound molecule has multiple reactive sites, including the hydroxyl group and the oxazolidinone ring. Computational analysis can help predict which site will react preferentially with a given reagent by modeling the activation barriers for reaction at each site.
Stereoselectivity: For reactions that can produce different stereoisomers, computational modeling of the diastereomeric transition states is a standard method to rationalize and predict the stereochemical outcome. The difference in the calculated free energies of the transition states leading to the different stereoisomers can be used to predict the diastereomeric or enantiomeric excess. Computational studies are frequently used to explain the high stereoselectivity observed in reactions utilizing oxazolidinones as chiral auxiliaries. acs.org
Prediction of Spectroscopic Parameters
Computational quantum chemistry can predict various spectroscopic properties of molecules, which is extremely useful for structure verification and interpretation of experimental spectra.
Emerging Research Frontiers and Future Prospects
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards green chemistry is a primary driver of innovation. For oxazolidinone synthesis, this involves moving away from hazardous reagents and energy-intensive processes toward more environmentally benign alternatives. Research is actively exploring several promising avenues.
One significant area is the use of carbon dioxide (CO2) as a C1 building block. mdpi.comrsc.orgnih.gov This approach utilizes a cheap, abundant, and renewable carbon source to construct the oxazolidinone ring, often catalyzed by efficient systems like copper salts combined with ionic liquids. mdpi.comnih.gov These reactions can proceed under mild conditions, such as at room temperature and atmospheric pressure, significantly reducing the energy input required. nih.gov
Microwave-assisted organic synthesis (MAOS) represents another major advance. acs.orgresearchgate.net This technique offers dramatic reductions in reaction times, often from hours to mere minutes, along with improved yields compared to conventional heating methods. researchgate.net Microwave irradiation can be used in solvent-free or paste-like media, minimizing waste and simplifying product purification. organic-chemistry.org For instance, the reaction of ethanolamines with urea (B33335) can be efficiently catalyzed by a small amount of nitromethane (B149229) under microwave irradiation, which absorbs the energy and creates localized "hot spots" to drive the reaction. organic-chemistry.org
The development of novel catalytic systems is also central to green synthesis. Deep eutectic solvents (DES), for example, can act as both the solvent and the catalyst, eliminating the need for supplementary organic solvents and catalysts. rsc.org Other innovative catalysts include nano-SiO2-supported ionic liquids, which offer high efficiency and easy recyclability for the synthesis of 2-oxazolidinones from propargylic amines and CO2. mdpi.com
| Method | Key Features | Catalyst/Medium | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction. | Nitromethane in chemical paste; Phenol-based organocatalysts. | 4-60 minutes, often solvent-free. | Rapid reaction times, high yields, reduced waste. | acs.orgorganic-chemistry.org |
| CO2 Fixation | Utilizes CO2 as a C1 source for the carbonyl group. | CuBr/Ionic Liquid; Silver catalysts; Supported ionic liquids. | Atmospheric pressure, often at room or moderate temperature (30-100 °C). | Atom-economic, uses renewable feedstock, mild conditions. | mdpi.comnih.govmdpi.com |
| Deep Eutectic Solvents (DES) | DES acts as both solvent and catalyst. | Quaternary diammonium salt and urea. | No additional solvent or catalyst needed. | High atom economy, low E-factor, reclaimable medium. | rsc.org |
Exploration of Novel Applications in Advanced Functional Materials (beyond current scope)
While the primary applications of many oxazolidinones have been in the pharmaceutical sector, the unique heterocyclic structure of 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one makes it a candidate for future use in advanced functional materials. nih.gov The presence of a reactive hydroxyl group provides a handle for polymerization or for grafting the molecule onto surfaces, suggesting potential applications in specialty polymers, coatings, or functional resins. The oxazolidinone ring itself can impart specific properties such as thermal stability or polarity. Although this remains a prospective field, the use of related heterocyclic structures as monomers and synthetic building blocks in materials science indicates a promising future direction. mdpi.com
Integration with Automation and Flow Chemistry Platforms for Scalable Synthesis
The transition from laboratory-scale batch reactions to industrial-scale production is often a major bottleneck. Automation and continuous flow chemistry are emerging as powerful solutions to this challenge. scribd.comresearchgate.net Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch reactors. researchgate.net
This precise control leads to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. scribd.com For a multi-step synthesis, flow reactors can be "telescoped," meaning the output of one reactor flows directly into the next, eliminating the need for intermediate purification steps. researchgate.net This drastically reduces production time and waste. Automated systems can manage the entire process, from reagent delivery to in-line analysis, enabling high-throughput screening of reaction conditions and rapid process optimization. nih.gov The synthesis of complex heterocycles, including oxazolidinones like linezolid, has already been demonstrated in multi-step continuous flow platforms, showcasing the viability of this approach for producing this compound on a larger scale. rsc.orgresearchgate.net
| Aspect | Flow Chemistry | Traditional Batch Synthesis |
|---|---|---|
| Safety | Small reaction volumes minimize risk; superior heat transfer prevents thermal runaways. | Large volumes of reagents increase risk; poor heat transfer can lead to hot spots. |
| Control | Precise control over temperature, pressure, and residence time. | Difficult to achieve uniform mixing and temperature, leading to variability. |
| Efficiency & Yield | Often higher yields and purity due to precise control and rapid optimization. scribd.com | Yields can be lower due to side reactions and less optimal conditions. |
| Scalability | Scaling up is achieved by running the process for a longer time ("scaling out"), not by building larger, riskier reactors. | Scaling up requires larger vessels, which introduces new challenges in mixing and heat transfer. |
| Automation | Easily integrated with automated pumps, sensors, and purification modules for continuous, unattended operation. nih.gov | Automation is more complex, often limited to individual steps rather than the entire process. |
Advancements in In-Situ Spectroscopic Monitoring of Reactions
Understanding what happens inside a reactor in real-time is crucial for optimizing chemical processes. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow chemists to "watch" a reaction as it happens. spectroscopyonline.comrsc.org By inserting a probe directly into the reaction mixture, these methods can continuously monitor the concentration of reactants, intermediates, and products without the need for sampling. youtube.com
This real-time data is invaluable for several reasons. It provides deep mechanistic insight, helping to identify transient intermediates and understand reaction pathways. rsc.orgyoutube.com It allows for precise determination of reaction endpoints, preventing unnecessary heating or reagent use and maximizing efficiency. For complex reactions, it can track the formation of byproducts, enabling rapid optimization to improve selectivity and yield. youtube.com The application of these monitoring techniques is essential for robust process development, particularly when translating a synthesis to a flow chemistry or automated platform. spectroscopyonline.com
Synergy between Computational and Experimental Approaches for Discovery
The combination of computational chemistry and experimental work has become a powerful engine for discovery. Theoretical methods, most notably Density Functional Theory (DFT), allow researchers to model molecules and reactions at the quantum level. nih.gov This synergy can predict the most stable structures of molecules, calculate their spectroscopic signatures (like IR and NMR spectra) to help confirm experimental results, and map out the energy landscape of a reaction to determine the most likely mechanism. nih.gov
For instance, computational studies can elucidate the role of a catalyst or explain the stereoselectivity of a reaction, guiding the experimentalist toward the most promising conditions. rsc.org In the field of oxazolidinones, computational models like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been used to guide the design of new derivatives with enhanced biological activity, with the theoretical predictions showing good agreement with experimental results. nih.gov This iterative loop—where experiments validate computational predictions and computational insights guide new experiments—accelerates the discovery and optimization of synthetic routes and novel compounds.
| Technique Type | Specific Method | Contribution to Research | Reference |
|---|---|---|---|
| Computational | Density Functional Theory (DFT) | Calculates molecular geometry, vibrational frequencies (IR/Raman), NMR shifts, and reaction pathways. Helps elucidate reaction mechanisms. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Develops models that correlate a molecule's 3D properties (steric, electrostatic) with its activity, guiding the design of new compounds. | nih.gov | |
| Experimental | Spectroscopy (NMR, IR, Raman) | Provides structural information and confirms the identity and purity of synthesized compounds. Used to validate DFT calculations. | nih.gov |
| X-ray Crystallography | Determines the precise three-dimensional structure of a molecule in its solid state, providing the ultimate benchmark for geometric predictions. | nih.gov |
Challenges and Innovations in Industrial Production (non-drug)
The industrial-scale production of a fine chemical like this compound for non-pharmaceutical applications faces several key challenges, including cost-effectiveness, waste management, process safety, and regulatory compliance. chemicatimes.comzenfoldst.com Traditional batch manufacturing often struggles with high energy consumption, use of hazardous solvents, and significant waste generation, making it economically and environmentally unsustainable. chemicatimes.com
The innovations discussed in the preceding sections directly address these industrial hurdles.
Green Chemistry: Implementing processes that use CO2 as a raw material or operate in solvent-free conditions drastically reduces the environmental footprint and can lower costs associated with waste disposal. mdpi.comorganic-chemistry.org
Flow Chemistry and Automation: Continuous manufacturing enhances safety, provides a consistent product quality, and improves the space-time yield, meaning more product can be made in a smaller reactor over a given period. scribd.comresearchgate.net This is a critical factor for reducing capital and operational costs. biosynth.com
By integrating these innovations, the industrial production of this compound can be transformed from a conventional, multi-step batch process into a streamlined, efficient, and sustainable continuous operation, making it viable for a broader range of industrial applications. acs.org
Q & A
Q. What challenges arise in crystallizing this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
